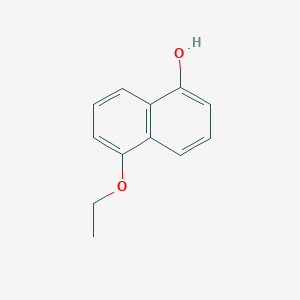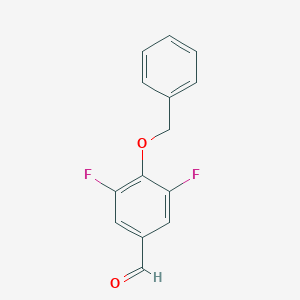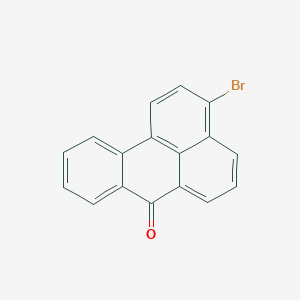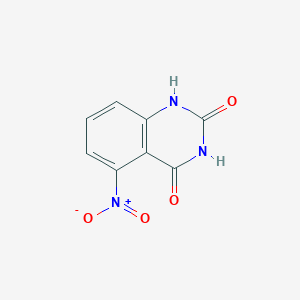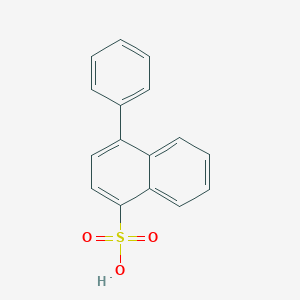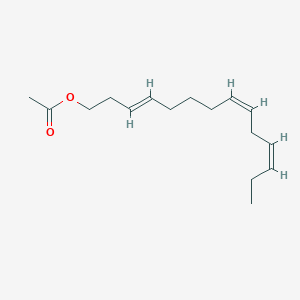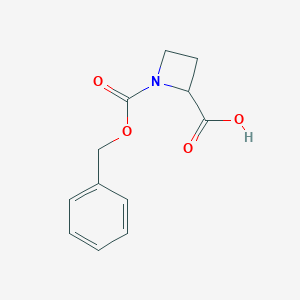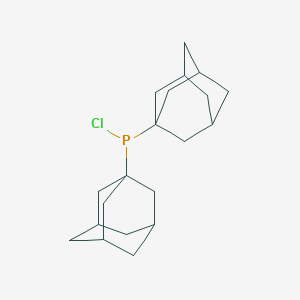
Di(1-adamantyl)chlorophosphine
Descripción general
Descripción
Di(1-adamantyl)chlorophosphine is a bifunctional ligand that can be used for the palladium-catalyzed coupling of aryl chlorides and amines . It has a molecular formula of C20H30ClP and a molecular weight of 336.88 .
Synthesis Analysis
Di(1-adamantyl)chlorophosphine is synthesized from adamantane, phosphorous pentachloride, and anhydrous . A detailed synthesis method involves a multi-step reaction with phosphorus trichloride, aluminum chloride, and LiAlH4 .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Di(1-adamantyl)chlorophosphine is used as a ligand in various chemical reactions . It’s suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling .
- It’s also used in the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene .
- The method of application involves using Di(1-adamantyl)chlorophosphine as a reagent in the reaction .
- The outcomes of these reactions would depend on the specific reaction conditions and the other reagents involved .
-
Polymerization Reactions
- Unsaturated adamantane derivatives, which can be synthesized from Di(1-adamantyl)chlorophosphine, are used in polymerization reactions .
- These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- The method of application involves using the unsaturated adamantane derivatives as monomers in the polymerization reactions .
- The outcomes of these reactions would be the formation of polymers with unique properties .
-
Diamondoid Functionalization
- Di(1-adamantyl)chlorophosphine can be used for the formation of di(1-adamantyl)phosphinic acid chloride, which provides access to the organophosphorus compounds di(1-adamantyl)phosphine and di(1-adamantyl)chlorophosphine . They are obtained in excellent yields of above 85% on a scale of several grams .
- These compounds are first rank precursors for amino and phosphine-substituted diamondoids that have proved to be highly useful in therapeutic applications and metal catalysis .
- The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated, revealing their high potential in fields such as organocatalysis, polymers, molecular electronics and mechanics .
-
Catalysis
- Di(1-adamantyl)chlorophosphine is used as a ligand in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
- The method of application involves using Di(1-adamantyl)chlorophosphine as a reagent in the reaction .
- The outcomes of these reactions would depend on the specific reaction conditions and the other reagents involved .
-
Diamondoid Functionalization
- Di(1-adamantyl)chlorophosphine can be used for the formation of di(1-adamantyl)phosphinic acid chloride, which provides access to the organophosphorus compounds di(1-adamantyl)phosphine and di(1-adamantyl)chlorophosphine . They are obtained in excellent yields of above 85% on a scale of several grams .
- These compounds are first rank precursors for amino and phosphine-substituted diamondoids that have proved to be highly useful in therapeutic applications and metal catalysis .
- The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated, revealing their high potential in fields such as organocatalysis, polymers, molecular electronics and mechanics .
-
Synthesis of Functional Adamantane Derivatives
- Di(1-adamantyl)chlorophosphine can be used in the synthesis of unsaturated adamantane derivatives .
- The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- The method of application involves using the unsaturated adamantane derivatives as monomers in the polymerization reactions .
- The outcomes of these reactions would be the formation of polymers with unique properties .
Safety And Hazards
Direcciones Futuras
The adamantane moiety, which is a part of Di(1-adamantyl)chlorophosphine, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The future directions of Di(1-adamantyl)chlorophosphine research could involve its further applications in these areas.
Propiedades
IUPAC Name |
bis(1-adamantyl)-chlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJCPQWSXCCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455585 | |
| Record name | Di(1-adamantyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1-adamantyl)chlorophosphine | |
CAS RN |
157282-19-4 | |
| Record name | Diadamantylchlorophosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157282-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(1-adamantyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


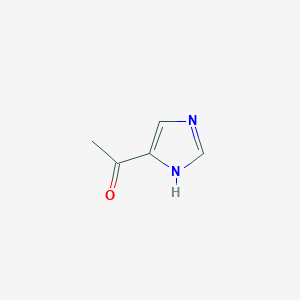
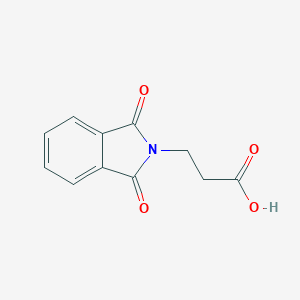
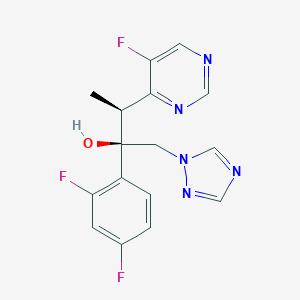
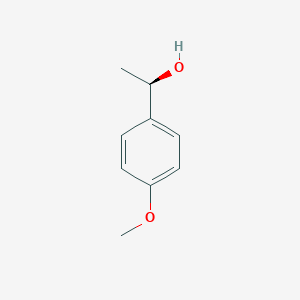
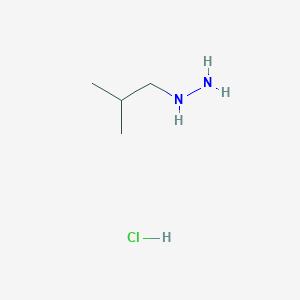
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
